molecular formula C9H8ClNO2 B173889 4-(Chloromethyl)-2-furan-2-yl-5-methyloxazole CAS No. 141399-54-4

4-(Chloromethyl)-2-furan-2-yl-5-methyloxazole

Cat. No. B173889
CAS RN: 141399-54-4
M. Wt: 197.62 g/mol
InChI Key: VAZMGBANZTXFDE-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-furan-2-yl-5-methyloxazole (CMFMO) is a synthetic compound derived from the 2-furan-2-yl-5-methyloxazole family. It is an important intermediate in the synthesis of various compounds, and its properties and reactivity have been extensively studied. CMFMO has been found to have various applications in scientific research, including its use as a biochemical and physiological agent.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Bronchodilator Development : The synthesis of N,N′‐Bis(4‐methyloxazol‐5‐yl)urea, a key building block in the development of 1,3-bis(4methyloxazol‐5-yl)xanthine, provides potential pathways for creating improved bronchodilators. This process involves a series of transformations including a reaction with 4methyloxazol-5-yl isocyanate and sodium hydroxide, highlighting the chemical versatility of oxazole derivatives in pharmaceutical applications (Ray & Ghosh, 1999).

Spectroscopic and Analytical Studies

  • Photoelectron Spectroscopy : Isoxazoles and oxazoles, closely related to 4-(Chloromethyl)-2-furan-2-yl-5-methyloxazole, have been analyzed using photoelectron spectroscopy. This technique, combined with a perturbation theoretic approach, aids in understanding the electron distribution in these molecules, which is crucial for their application in various scientific fields (Kobayashi et al., 1982).

Antibacterial and Antioxidant Properties

  • Antibacterial and Antiurease Activity : The synthesis of compounds like ethyl N′-furan-2-carbonylbenzohydrazonate and its derivatives demonstrates the potential antibacterial, antiurease, and antioxidant properties of furan-2-yl-containing compounds. These characteristics are important for the development of new pharmaceutical agents (Sokmen et al., 2014).

Chemical Reactivity and Synthesis

  • Chemical Reactivity and Synthesis : Exploring the reactivity of halomethyl oxazoles, like 2-(halomethyl)-4,5-diaryloxazoles, is crucial for synthetic chemistry applications. These compounds can be transformed into various derivatives, showcasing the potential of this compound in synthetic chemistry (Patil & Luzzio, 2016).

Luminescent Properties

  • Spectral-Luminescent Properties : Derivatives of 2-(fur-2-yl)-5-phenyloxazole, which share structural similarities with this compound, have been synthesized and their spectral-luminescent properties have been studied. This research is significant for developing new organic luminophores, which have applications in various scientific and industrial fields (Patsenker & Lokshin, 1999).

properties

IUPAC Name

4-(chloromethyl)-2-(furan-2-yl)-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-6-7(5-10)11-9(13-6)8-3-2-4-12-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZMGBANZTXFDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625043
Record name 4-(Chloromethyl)-2-(furan-2-yl)-5-methyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

141399-54-4
Record name 4-(Chloromethyl)-2-(2-furanyl)-5-methyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141399-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-2-(furan-2-yl)-5-methyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The dichloromethane (1 mL) solution of {2-(furan-2-yl)-5-methyloxazol-4-yl}methanol (36 mg, 0.2 mmol), N,N-dimethylaminopyridine (37 mg, 0.3 mmol) and p-toluene sulfonyl chloride (57 mg, 0.3 mmol) was stirred at 60° C. for 2 hrs. The reaction mixture was added water and extracted with ethyl acetate. The organic layer was combined, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting residues were subjected to silica gel column chromatography (hexane/ethyl acetate) to obtain 4-(chloromethyl)-2-(furan-2-yl)-5-methyloxazole (13 mg, 31%) as a transparent oil.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
{2-(furan-2-yl)-5-methyloxazol-4-yl}methanol
Quantity
36 mg
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
37 mg
Type
reactant
Reaction Step One
Quantity
57 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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